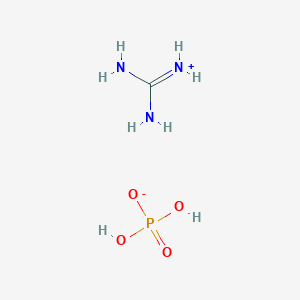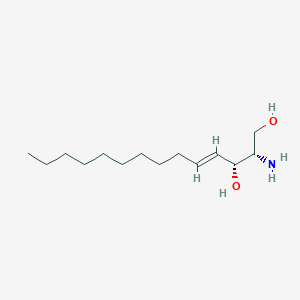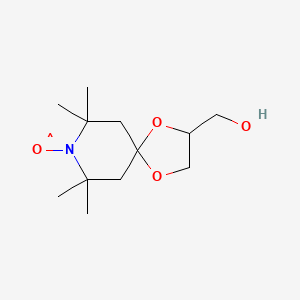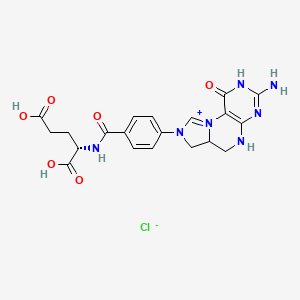![molecular formula C16H15Cl3O2 B1141429 METHOXYCHLOR, [RING-14C(U)] CAS No. 105367-23-5](/img/new.no-structure.jpg)
METHOXYCHLOR, [RING-14C(U)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxychlor, [Ring-14C(U)]: is a synthetic organochlorine compound primarily used as an insecticide. It is structurally similar to dichlorodiphenyltrichloroethane (DDT) and was developed as a safer alternative. Methoxychlor is known for its pale yellow color and is effective against a broad range of insects, including flies . The compound is labeled with carbon-14, a radioactive isotope, which allows for tracing and studying its behavior in various environments and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxychlor is synthesized through the reaction of chloral (trichloroacetaldehyde) with anisole (methyl phenyl ether) in the presence of sulfuric acid. The reaction proceeds as follows:
- Chloral reacts with anisole to form an intermediate.
- The intermediate undergoes further reaction to produce methoxychlor .
Industrial Production Methods: Industrial production of methoxychlor involves the same synthetic route but on a larger scale. The commercial product is typically 88% pure . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methoxychlor undergoes several types of chemical reactions, including:
Oxidation: Methoxychlor can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different chlorinated compounds.
Substitution: Methoxychlor can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Demethylated compounds such as 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) and 2,2-bis-(p-hydroxyphenyl)-1,1,1-dichloroethane (HPDE).
Reduction: Various chlorinated derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methoxychlor, [Ring-14C(U)] has several scientific research applications, including:
Mechanism of Action
Methoxychlor exerts its effects primarily through its metabolites, which interact with estrogen and androgen receptors. The compound is metabolized in the liver by hepatic microsomal monooxygenases, producing reactive metabolites that bind covalently to microsomal components . These metabolites can disrupt endocrine functions, leading to reproductive toxicity and other health effects. The molecular targets include estrogen and androgen receptors, and the pathways involved are related to hormonal regulation .
Comparison with Similar Compounds
Methoxychlor is often compared to other organochlorine insecticides, such as:
Dichlorodiphenyltrichloroethane (DDT): Methoxychlor was developed as a safer alternative to DDT, with lower persistence and bioaccumulation in the environment.
Chlordane: Another organochlorine insecticide with similar uses but higher toxicity and environmental persistence.
Heptachlor: Similar in structure and function but more toxic and persistent in the environment.
Uniqueness of Methoxychlor: Methoxychlor’s primary advantage over these compounds is its relatively lower toxicity and shorter environmental half-life. It is less likely to bioaccumulate and cause long-term environmental damage .
Properties
CAS No. |
105367-23-5 |
|---|---|
Molecular Formula |
C16H15Cl3O2 |
Molecular Weight |
369.86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141361.png)
![(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B1141363.png)
![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)


